molecular formula C10H13N3O3S B5803507 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol

2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol

Cat. No. B5803507
M. Wt: 255.30 g/mol
InChI Key: BJBZLKJJYZCGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a pyrimidinol derivative that has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, viruses, or bacteria. The compound may also modulate specific neurotransmitter systems in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the growth and proliferation of cancer cells, viruses, and bacteria in vitro. In animal studies, the compound has shown promising results in reducing tumor growth and improving cognitive function in models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol is its potential use in drug discovery. The compound has shown promising results in various scientific studies, making it a potential candidate for the development of new drugs. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo. Further studies are needed to overcome these limitations and improve the compound's potential use in drug discovery.

Future Directions

There are several future directions for the study of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Studies to improve the solubility and stability of the compound, which may improve its efficacy in vivo.
3. Studies to explore the potential use of the compound in the treatment of other diseases, such as viral infections and bacterial infections.
4. Studies to develop analogs of the compound with improved properties, such as increased potency and selectivity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug discovery. The compound has shown promising results in various scientific studies, including anticancer, antiviral, and antibacterial activities. Further studies are needed to elucidate the mechanism of action of the compound and improve its potential use in drug discovery.

Synthesis Methods

The synthesis of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol involves the reaction of 4-chloro-2-morpholin-4-yl-thiazole with 2-(2-hydroxyethyl)thiophene-3-carboxylic acid. The reaction is carried out in the presence of a base and a solvent under specific conditions. The yield of the compound is moderate, and the purity can be improved by further purification techniques.

Scientific Research Applications

2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol has been extensively studied for its potential applications in drug discovery. It has shown promising results in various scientific studies, including anticancer, antiviral, and antibacterial activities. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c14-8-1-2-11-10(12-8)17-7-9(15)13-3-5-16-6-4-13/h1-2H,3-7H2,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBZLKJJYZCGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49829404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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